N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a dioxo-dihydro moiety. The molecule includes a 3-methylphenyl acetamide substituent and a 2-methylpropyl side chain, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H21N3O3S/c1-12(2)10-22-18(24)17-15(7-8-26-17)21(19(22)25)11-16(23)20-14-6-4-5-13(3)9-14/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
InChI Key |
BBEPJIAXTKRFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiophene derivatives and urea. The final step involves the acylation of the thieno[3,2-d]pyrimidine intermediate with N-(3-methylphenyl)acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in Acetamide-Pyrimidine Derivatives
(a) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Key Features: Replaces the thieno[3,2-d]pyrimidine core with a simpler pyrimidine-thio group. Contains a dichlorophenyl acetamide moiety instead of a 3-methylphenyl group.
- Physicochemical Data :
- Synthetic Yield : 80% via nucleophilic substitution .
(b) N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide
- Key Features: Incorporates a pyridinyl acetamide group and a dimethoxyphenethyl chain. Lacks the fused thieno-pyrimidine system.
- Physicochemical Data :
- Synthetic Yield : 94% via a multicomponent Ugi reaction .
(c) N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- The 2-methylpropyl side chain may improve membrane permeability relative to dichlorophenyl or dimethoxyphenethyl groups.
- Hypothetical Data: Expected Molecular Weight: ~430–450 g/mol (estimated from analogs). Predicted Solubility: Moderate due to the balance of polar (dioxo) and nonpolar (methyl groups) regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
